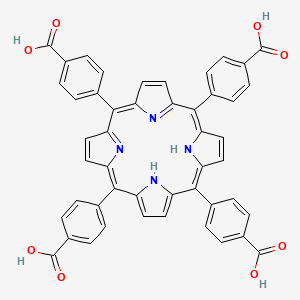![molecular formula C19H23FN2O2S B12465479 1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea typically involves the reaction of 3,4-dimethoxybenzyl chloride with ethylamine to form an intermediate, which is then reacted with 4-fluorobenzyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiourea group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic derivatives.
Applications De Recherche Scientifique
1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparaison Avec Des Composés Similaires
1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea can be compared with other thiourea derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its potential bioactivity and use in medicinal chemistry.
3-(2,4-Dimethoxyphenyl)-1-methyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea: Another thiourea derivative with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H23FN2O2S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C19H23FN2O2S/c1-4-21-19(25)22(12-14-5-8-16(20)9-6-14)13-15-7-10-17(23-2)18(11-15)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,25) |
Clé InChI |
ZOEZNCRYIXDBAC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)N(CC1=CC=C(C=C1)F)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


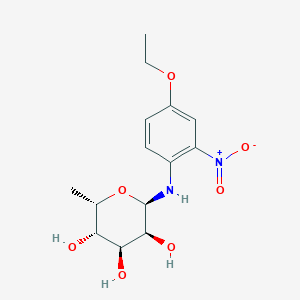
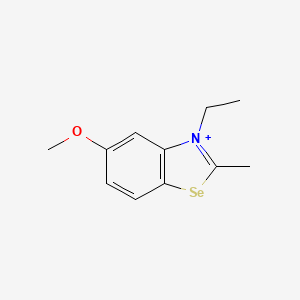
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
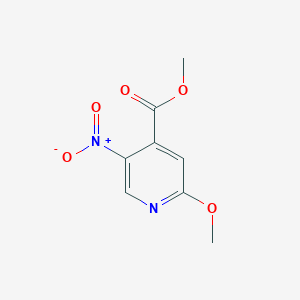
![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)
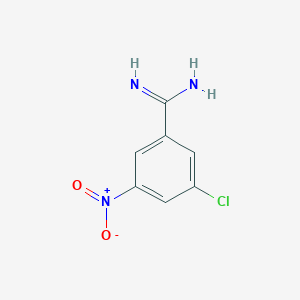
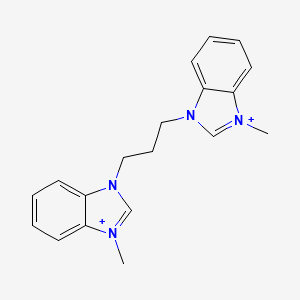

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)
![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)
